![molecular formula C23H28N6O3 B13826016 N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a tetrahydrofuran ring, and a tetrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Benzyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Tetrahydrofuran Ring: The benzyl intermediate is then reacted with tetrahydrofuran-2-ylmethyl chloride under basic conditions to introduce the tetrahydrofuran ring.
Coupling with Tetrazole: The final step involves the coupling of the intermediate with 4-(1H-tetrazol-1-yl)phenol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and tetrahydrofuran positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tetrahydrofuran derivatives.
Applications De Recherche Scientifique
N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The tetrazole moiety, in particular, is known for its ability to mimic phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
- N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole moiety, in particular, differentiates it from other similar compounds and enhances its potential for specific applications in medicinal chemistry and biochemical research.
Propriétés
Formule moléculaire |
C23H28N6O3 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H28N6O3/c1-27(2)19-7-5-18(6-8-19)14-28(15-22-4-3-13-31-22)23(30)16-32-21-11-9-20(10-12-21)29-17-24-25-26-29/h5-12,17,22H,3-4,13-16H2,1-2H3 |
Clé InChI |
GANKYSDECPRALC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


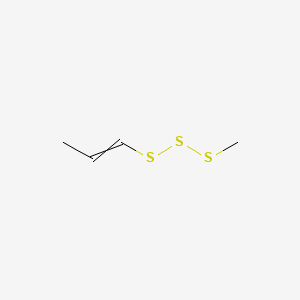

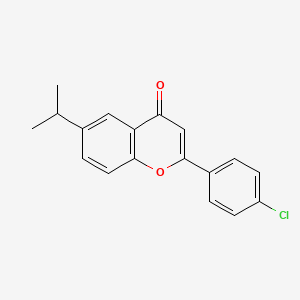
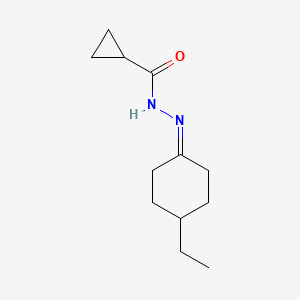
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
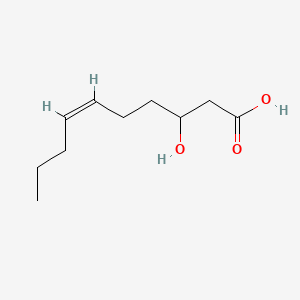
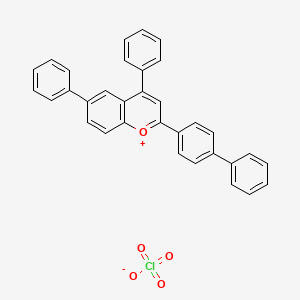
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
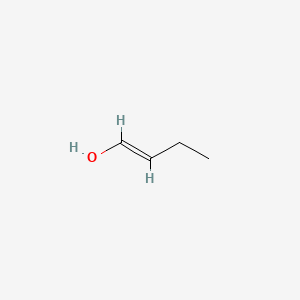
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
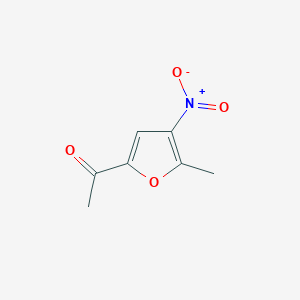

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
